1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

Description

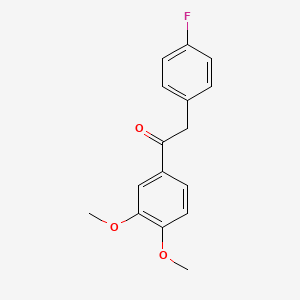

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone is a substituted ethanone derivative characterized by two aromatic rings: a 3,4-dimethoxyphenyl group attached to the carbonyl carbon and a 4-fluorophenyl group on the adjacent carbon. The methoxy groups at the 3- and 4-positions of the phenyl ring are electron-donating, enhancing resonance stabilization, while the fluorine atom at the para position of the second phenyl ring introduces electron-withdrawing effects.

Structure

3D Structure

Properties

CAS No. |

85524-81-8 |

|---|---|

Molecular Formula |

C16H15FO3 |

Molecular Weight |

274.29 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C16H15FO3/c1-19-15-8-5-12(10-16(15)20-2)14(18)9-11-3-6-13(17)7-4-11/h3-8,10H,9H2,1-2H3 |

InChI Key |

BQHPNUZBERAFHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC2=CC=C(C=C2)F)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in anhydrous dichloromethane or nitrobenzene. The 4-fluorophenylacetyl chloride acts as the acylating agent, reacting with the electron-rich 3,4-dimethoxyphenyl ring to form the desired ketone. A key challenge is avoiding over-acylation or side reactions at the methoxy substituents.

Example Procedure :

-

Dissolve 3,4-dimethoxybenzene (10 mmol) in anhydrous CH₂Cl₂ under nitrogen.

-

Add 4-fluorophenylacetyl chloride (12 mmol) dropwise at 0°C.

-

Introduce AlCl₃ (15 mmol) and stir at room temperature for 12 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield and Limitations

Reported yields for this method range from 45% to 58%. Limitations include:

-

Sensitivity to moisture, requiring strictly anhydrous conditions.

-

Competing side reactions, such as demethylation of methoxy groups under acidic conditions.

Claisen-Schmidt Condensation: A Base-Catalyzed Strategy

The Claisen-Schmidt condensation offers an alternative route by coupling a substituted acetophenone with a benzaldehyde derivative. This method is particularly effective for introducing α,β-unsaturated ketone systems.

Synthetic Protocol

In a modified approach, 1-(3,4-dimethoxyphenyl)ethanone reacts with 4-fluorobenzaldehyde under basic conditions:

-

Dissolve 1-(3,4-dimethoxyphenyl)ethanone (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) in methanol.

-

Add NaOH (catalytic) and stir at room temperature for 3 hours.

-

Filter the precipitate and recrystallize from methanol to obtain the product.

Reaction Equation :

Optimization and Spectroscopic Validation

-

IR Analysis : A strong carbonyl stretch at 1702 cm⁻¹ confirms ketone formation.

-

¹H NMR : Key signals include δ 3.87 (s, 6H, OCH₃), δ 7.12–7.45 (m, aromatic protons), and δ 4.21 (s, 2H, CH₂).

Analytical Characterization Tables

Table 1: Comparative Yields and Conditions

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

Pharmaceutical Development

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural characteristics make it a valuable intermediate in the synthesis of pharmaceuticals with anti-inflammatory, analgesic, and anticancer properties.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, indicating potential for development as anticancer drugs .

Antioxidant Research

The compound has shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This application is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role.

- Data Table: Antioxidant Activity Comparison

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance. Its unique structure allows for modifications that can improve material properties.

- Application : Utilized in formulating coatings that resist degradation under extreme conditions, thereby extending the lifespan of industrial materials.

Biochemical Assays

The compound serves as a reagent in biochemical assays to study enzyme activity and inhibition. This application provides insights into metabolic pathways and helps identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. For example, replacing fluorine with a methylthio group (as in MV717) increases lipophilicity (logP ≈ 2.8 vs. ~2.5 for the target compound) .

- Boiling Points: Fluorinated analogs (e.g., the compound in ) exhibit higher boiling points (~572°C) compared to non-fluorinated derivatives (~500°C), likely due to increased dipole-dipole interactions .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, also known as a fluorinated derivative of acetophenone, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H15O3F

- Molecular Weight : 274.28 g/mol

- IUPAC Name : this compound

The compound consists of two aromatic rings connected by an ethanone functional group, with methoxy and fluorine substituents that influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 3,4-dimethoxybenzaldehyde and 4-fluorobenzoyl chloride.

- Reaction Conditions : The reaction is conducted in an organic solvent like dichloromethane, often using a base such as triethylamine to facilitate the formation of the ketone .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. In vitro assays have shown efficacy against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), SW1116 (colon cancer).

- IC50 Values : The compound displayed IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was found to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has shown antioxidant properties. Using the DPPH radical scavenging assay, it was found to effectively neutralize free radicals, which may contribute to its overall therapeutic profile .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and survival.

- Receptor Binding : The presence of the fluorine atom enhances binding affinity to specific receptors compared to non-fluorinated analogs .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- A study by Zhang et al. (2020) demonstrated that derivatives similar to this compound showed significant growth inhibition in multiple cancer types with a comparative analysis against established drugs like staurosporine .

- Another research highlighted its potential as a lead compound for developing new anticancer agents due to its favorable pharmacological profile and manageable toxicity .

Summary Table of Biological Activities

| Activity Type | Test Method | Cell Lines/Organisms | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | MTT Assay | MCF7, HEPG2 | 10-20 µM |

| Antimicrobial | Disc Diffusion Method | Various Bacterial Strains | Moderate Inhibition |

| Antioxidant | DPPH Scavenging Assay | N/A | Significant Scavenging |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where 1-(4-fluorophenyl)ethanone reacts with 3,4-dimethoxybenzaldehyde in ethanol under basic conditions (e.g., K₂CO₃) at room temperature. Post-reaction extraction with ethyl acetate and purification via column chromatography yields the product . Alternatively, Friedel-Crafts acylation using aluminum chloride as a catalyst may apply for analogous aryl ketones, though steric hindrance from the 3,4-dimethoxy group must be addressed .

- Key Parameters : Solvent polarity, base/catalyst selection, and reaction time significantly affect yield. Ethanol minimizes side reactions compared to polar aprotic solvents .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR : ¹H NMR will show distinct methoxy proton singlet(s) at δ 3.8–3.9 ppm and aromatic protons split by substituents (e.g., para-fluorophenyl protons as a doublet at δ 7.8–8.0 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically yields a molecular ion peak [M⁺] at m/z 288 (C₁₆H₁₅FO₃), with fragmentation patterns including loss of methoxy (-31 Da) or fluorine-containing moieties .

- IR : Strong carbonyl stretch near 1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) for Friedel-Crafts routes to reduce byproducts vs. traditional AlCl₃ .

- Solvent Optimization : Compare ethanol with DMF or THF; higher polarity may enhance solubility but risk side reactions .

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reaction time/temperature .

Q. How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?

- Methodology :

- Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to confirm coupling patterns and rule out solvent artifacts .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals; cross-peaks between methoxy and adjacent protons confirm substitution patterns .

- High-Resolution MS (HRMS) : Differentiate isobaric fragments (e.g., [M-F]⁺ vs. [M-OCH₃]⁺) with sub-ppm accuracy .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

- Methodology :

- Bromination : Electrophilic bromination at the 4-fluorophenyl ring using NBS (N-bromosuccinimide) under radical initiation .

- Methoxy Group Modification : Demethylation with BBr₃ to generate hydroxyl groups for further functionalization (e.g., sulfonation, glycosylation) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the ketone position .

Q. How does the electronic interplay between 3,4-dimethoxy and 4-fluorophenyl groups influence biological activity?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electron density and HOMO-LUMO gaps, correlating with bioactivity assays .

- Enzyme Assays : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to quantify IC₅₀ values .

- Comparative SAR : Synthesize analogs (e.g., 3,4-dihydroxy or 4-chlorophenyl variants) and assess cytotoxicity or receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.